molecular formula C16H18N4OS B2768521 (E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173472-82-6

(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide

Cat. No.: B2768521
CAS No.: 1173472-82-6
M. Wt: 314.41
InChI Key: CAEVGGIVCWFRQU-FBMGVBCBSA-N
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Description

(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N4OS and its molecular weight is 314.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research has shown that novel analogs of benzothiazole and pyrazole derivatives exhibit promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis. These compounds, synthesized through various chemical reactions, were also assessed for their cytotoxic activity, indicating potential applications as non-toxic antibacterial agents (Palkar et al., 2017).

Antitumor Agents

Pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated as anti-tumor agents. These compounds showed significant effects against mouse tumor model cancer cell lines, with some demonstrating promising results in human cancer cell lines for colon cancer (HCT-29) and breast cancer (MCF-7). Molecular modeling studies supported the structures of these compounds (Nassar et al., 2015).

Mycobacterium tuberculosis Inhibitors

A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized, showing activity against Mycobacterium tuberculosis. Among the compounds studied, one in particular exhibited promising activity across various assays, highlighting the potential of these compounds in developing new antituberculosis treatments (Jeankumar et al., 2013).

Nitric Oxide Synthase Inhibitors

Pyrazoline and thiadiazoline derivatives have been developed as inhibitors against different isoforms of nitric oxide synthase. These compounds, through their inhibitory activities, provide insights into the development of potential therapeutic agents targeting conditions associated with nitric oxide synthase, such as inflammation and cardiovascular diseases (Arias et al., 2018).

Properties

IUPAC Name

2-ethyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-5-20-12(6-7-17-20)15(21)18-16-19(4)14-11(3)8-10(2)9-13(14)22-16/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEVGGIVCWFRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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